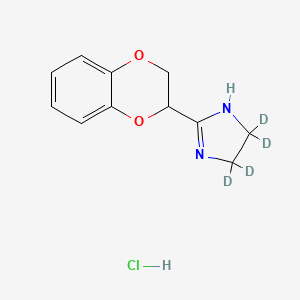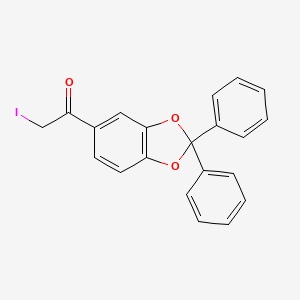![molecular formula C25H24N2O3 B590192 [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-76-5](/img/structure/B590192.png)
[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 JWH 200 6-羟基吲哚代谢产物 是合成大麻素 JWH 200 的衍生物。它是一种氨基烷基吲哚,作为大麻素受体激动剂,与大麻素受体 1 具有高亲和力。 预计该化合物是 JWH 200 的尿液代谢产物,基于与 JWH 015 和 JWH 018 等密切相关化合物的代谢情况 .
准备方法
合成路线和反应条件
JWH 200 6-羟基吲哚代谢产物的合成涉及 JWH 200 的羟基化。合成路线通常包括以下步骤:
吲哚核的形成: 吲哚核通过费歇尔吲哚合成反应合成。
萘基的连接: 萘基通过弗里德尔-克拉夫茨酰化反应连接到吲哚核上。
工业生产方法
JWH 200 6-羟基吲哚代谢产物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度,使用工业级试剂和设备。 最终产品通过结晶或色谱技术进行纯化 .
化学反应分析
反应类型
JWH 200 6-羟基吲哚代谢产物会发生各种化学反应,包括:
氧化: 羟基可以进一步氧化形成酮或羧酸。
还原: 该化合物可以发生还原反应形成醇或胺。
取代: 羟基可以通过亲核取代反应被其他官能团取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成取代的吲哚衍生物.
科学研究应用
JWH 200 6-羟基吲哚代谢产物在科学研究中有几种应用:
作用机制
JWH 200 6-羟基吲哚代谢产物的作用机制涉及与大麻素受体结合,主要是大麻素受体 1。这种结合会导致细胞内信号通路激活,从而产生各种生理效应。 该化合物通过与内源性大麻素系统相互作用来模拟天然大麻素的作用 .
相似化合物的比较
类似化合物
JWH 015: 另一种具有类似大麻素受体活性的氨基烷基吲哚。
JWH 018: 与之密切相关的合成大麻素,具有类似的代谢途径。
AM-2201: 一种具有类似结构特征和代谢谱的合成大麻素
独特性
JWH 200 6-羟基吲哚代谢产物是独特的,因为它在吲哚环的 6 位具有特异性的羟基化,这使其区别于 JWH 200 及其相关化合物的其他代谢产物。 这种特定的修饰会影响其对大麻素受体的结合亲和力和活性,以及其代谢稳定性和排泄谱 .
属性
IUPAC Name |
[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMFDACRPWNMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=C(C=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017853 |
Source


|
| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-76-5 |
Source


|
| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


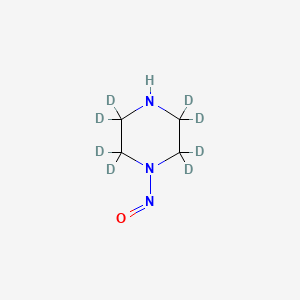
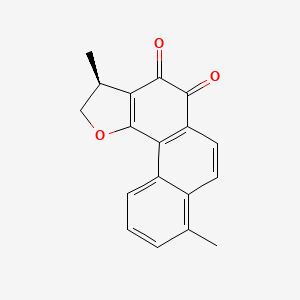
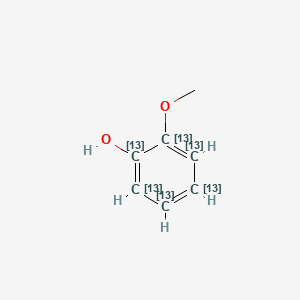
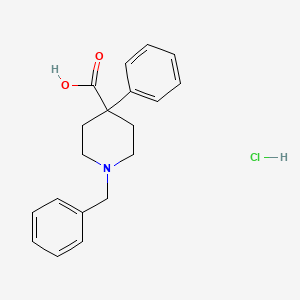
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)

